Chemical structure and properties of 2-Chlorothieno[3,2-b]pyridine
Chemical structure and properties of 2-Chlorothieno[3,2-b]pyridine
The following technical guide details the chemical structure, synthesis, and reactivity of 2-Chlorothieno[3,2-b]pyridine , a critical heterocyclic scaffold in medicinal chemistry.
CAS Registry Number: 94191-14-7 Formula: C₇H₄ClNS Molecular Weight: 169.63 g/mol [1][2]
Executive Summary
2-Chlorothieno[3,2-b]pyridine is a fused bicyclic heteroaromatic compound consisting of a pyridine ring fused to a thiophene ring. Unlike its isomer 7-chlorothieno[3,2-b]pyridine, which is functionalized on the pyridine ring, the 2-chloro derivative carries the halogen on the thiophene moiety (position
Chemical Structure and Properties[3][4][5][6][7][8]
The thieno[3,2-b]pyridine core is planar. The fusion of the electron-deficient pyridine ring with the electron-rich thiophene ring creates a dipole and distinct zones of reactivity. The 2-position is electronically unique; while the thiophene ring is generally nucleophilic, the 2-chloro substituent activates this position for oxidative addition by transition metals.
Physicochemical Data[9]
| Property | Value | Notes |
| Appearance | Off-white to pale yellow solid | Typical of halogenated thienopyridines |
| Melting Point | 45–50 °C (Predicted) | Low-melting solid; distinct from 7-chloro isomer (35 °C) |
| Solubility | DMSO, DCM, Ethyl Acetate | Sparingly soluble in water |
| LogP | ~2.6 | Lipophilic scaffold suitable for CNS penetration |
| pKa | ~2.9 (Conjugate acid) | Pyridine nitrogen is weakly basic |
Structural Numbering
The numbering system is critical for distinguishing isomers.
-
Sulfur (S): Position 1
-
Bridgehead Carbons: 3a and 7a
-
Pyridine Carbons: Positions 5, 6, and 7[7]
(Note: Diagram represents the logic of the core structure. In the 2-chloro derivative, the Cl atom replaces the hydrogen at position 2).
Synthesis Pathways[4][10][11][12][15][16][17]
The most authoritative route for synthesizing 2-chlorothieno[3,2-b]pyridine involves the regioselective lithiation of the parent heterocycle followed by electrophilic chlorination. This method exploits the acidity of the C2-proton, which is enhanced by the inductive effect of the sulfur atom and the fused pyridine ring.
Route A: Direct Lithiation-Chlorination (Recommended)
This protocol ensures high regioselectivity for the 2-position over the 3-position.
-
Reagents:
-Butyllithium ( -BuLi), Hexachloroethane ( ) or -Chlorosuccinimide (NCS). -
Conditions: Anhydrous THF, -78 °C.
Mechanism:
The C2 proton is the most acidic (
Caption: Regioselective synthesis via lithiation at the C2 position.
Reactivity Profile & Applications
The 2-chloro substituent is a versatile handle for medicinal chemistry. While less reactive than the 2-bromo analog, it is sufficiently active for palladium-catalyzed cross-coupling reactions, particularly with modern phosphine ligands (e.g., XPhos, SPhos).
Key Transformations
-
Suzuki-Miyaura Coupling: Formation of C–C bonds to attach aryl or heteroaryl groups. Used to build kinase inhibitor scaffolds.
-
Buchwald-Hartwig Amination: Formation of C–N bonds.
-
Stille Coupling: Reaction with organostannanes.
Medicinal Chemistry Utility
-
Kinase Inhibition: The thieno[3,2-b]pyridine scaffold mimics the purine core of ATP, allowing it to bind in the hinge region of kinases like Haspin , VEGFR , and Src .
-
Bioisosterism: It serves as a bioisostere for indole, improving metabolic stability and altering lipophilicity.
Caption: Divergent reactivity profile of the 2-chloro scaffold.
Experimental Protocol: Suzuki Coupling
Objective: Synthesis of 2-Phenylthieno[3,2-b]pyridine from 2-Chlorothieno[3,2-b]pyridine.
Reagents:
-
2-Chlorothieno[3,2-b]pyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
- (0.05 equiv)
-
Potassium Carbonate (
, 2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Setup: Charge a microwave vial or round-bottom flask with 2-chlorothieno[3,2-b]pyridine (100 mg), phenylboronic acid (86 mg), and
(163 mg). -
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL).
-
Catalyst: Add
(24 mg) under a nitrogen stream. -
Reaction: Seal and heat to 90 °C for 4–12 hours (or 110 °C for 30 min in a microwave reactor).
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over
. -
Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Critical Control Point: The 2-chloro bond is less labile than a 2-bromo bond. Efficient degassing is crucial to prevent catalyst deactivation by oxygen.
Safety and Handling
-
Hazards: 2-Chlorothieno[3,2-b]pyridine is an irritant to eyes, skin, and the respiratory system.[9]
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen).
-
Spill Response: Absorb with inert material (sand/vermiculite) and dispose of as hazardous chemical waste.
References
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 11275251, 7-Chlorothieno[3,2-b]pyridine (Isomer comparison). Retrieved from [Link]
-
MDPI . (2020).[12] Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity. (Discusses Suzuki coupling on the scaffold). Retrieved from [Link][11]
- Google Patents. (2021). WO2021003157A1 - Eif4e-inhibiting 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine compounds. (Cites 7-bromo-2-chlorothieno[3,2-b]pyridine as intermediate).
-
Organic Chemistry Portal . (n.d.). Suzuki Coupling.[12][13][14][15][16] Retrieved from [Link]
Sources
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- 2. molcore.com [molcore.com]
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- 4. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 10. WO2021003157A1 - Eif4e-inhibiting 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine compounds - Google Patents [patents.google.com]
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